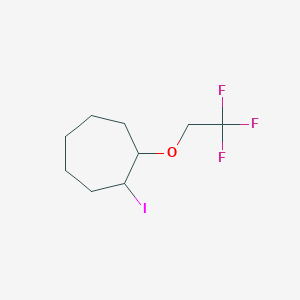

1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane

Description

1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane is a halogenated cycloheptane derivative featuring an iodine atom and a trifluoroethoxy substituent. The cycloheptane backbone introduces unique steric and conformational effects compared to smaller or aromatic systems.

Properties

Molecular Formula |

C9H14F3IO |

|---|---|

Molecular Weight |

322.11 g/mol |

IUPAC Name |

1-iodo-2-(2,2,2-trifluoroethoxy)cycloheptane |

InChI |

InChI=1S/C9H14F3IO/c10-9(11,12)6-14-8-5-3-1-2-4-7(8)13/h7-8H,1-6H2 |

InChI Key |

CJDMWKMZXSPCKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)I)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane can be synthesized through a multi-step process involving the introduction of the iodine and trifluoroethoxy groups to the cycloheptane ring. One common method involves the reaction of cycloheptanol with trifluoroethanol in the presence of a strong acid to form 2-(2,2,2-trifluoroethoxy)cycloheptanol. This intermediate is then treated with iodine and a suitable oxidizing agent to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: 2-(2,2,2-trifluoroethoxy)cycloheptanol, 2-(2,2,2-trifluoroethoxy)cycloheptanamine.

Oxidation: 2-(2,2,2-trifluoroethoxy)cycloheptanone, 2-(2,2,2-trifluoroethoxy)cycloheptanoic acid.

Reduction: Cycloheptane derivatives.

Scientific Research Applications

1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

1-Iodo-2-(2,2,2-Trifluoroethoxy)benzene (CAS 1247717-53-8)

- Molecular Formula : C₈H₆F₃IO (vs. C₉H₁₂F₃IO for the cycloheptane variant).

- Key Differences :

- Aromaticity : The benzene ring provides resonance stabilization, reducing ring strain compared to cycloheptane. This affects thermal stability and electronic properties.

- Reactivity : The iodine atom in the benzene derivative may participate in Ullmann or Suzuki coupling reactions more readily due to aromatic electron effects .

- Applications : Used as a building block in pharmaceuticals and agrochemicals, where aromatic systems are preferred for planar interactions .

2-Iodo-1-(Trifluoromethoxy)tetrafluoroethane (CAS 1561-52-0)

- Molecular Formula : C₃F₇IO.

- Key Differences :

- Backbone Flexibility : The ethane chain lacks the steric constraints of cycloheptane, enabling faster conformational changes.

- Fluorination : Higher fluorine content (tetrafluoro vs. trifluoroethoxy) increases hydrophobicity and chemical inertness, making it suitable for refrigerant or solvent applications .

- Boiling Point : Likely lower than cycloheptane derivatives due to smaller molecular size and reduced van der Waals forces.

2-Methyl-3-(2-Hydroxyphenyl)-1,1,1-Trifluoroethane

- Molecular Formula : C₉H₉F₃O (from ).

- Key Differences: Functional Groups: The hydroxylphenyl group introduces hydrogen-bonding capability, unlike the non-polar trifluoroethoxy group. Applications: Highlighted in drug synthesis for its dual functionality (hydrophobic trifluoroethyl and polar phenolic groups) .

Comparative Data Table

Research Findings and Implications

- Reactivity: The cycloheptane derivative’s iodine atom is less activated for nucleophilic substitution compared to benzene analogs due to reduced electron withdrawal from the non-aromatic ring .

- Stability : Cycloheptane’s conformational flexibility may lead to lower thermal stability than rigid aromatic systems but higher than linear ethane derivatives .

- Synthetic Utility : The trifluoroethoxy group enhances lipophilicity, making the compound valuable in designing bioactive molecules with improved membrane permeability .

Biological Activity

1-Iodo-2-(2,2,2-trifluoroethoxy)cycloheptane is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure imparts distinct biological activities, making it a subject of research for potential applications in pharmaceuticals and pest control.

Chemical Structure

The compound can be represented as follows:

This structure features a cycloheptane ring with an iodine atom and a trifluoroethoxy group, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. Its fluorinated moiety enhances its lipophilicity, allowing better membrane penetration and increased efficacy against pathogens.

- Insecticidal Activity : The compound has been evaluated for its insecticidal properties. Preliminary results suggest it may disrupt the normal physiological functions of insects, leading to mortality.

- Potential as a Therapeutic Agent : There is ongoing research into the potential therapeutic applications of this compound, particularly in targeting specific biological pathways involved in disease processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested the antimicrobial efficacy of this compound against common bacteria such as E. coli and Staphylococcus aureus. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings indicate that the compound is particularly effective against Staphylococcus aureus, suggesting a potential role in developing new antimicrobial agents.

Case Study 2: Insecticidal Activity

In another study focused on agricultural applications, the insecticidal effects of the compound were assessed on Aphis gossypii (cotton aphid). The study reported:

| Concentration (µg/mL) | Mortality Rate (%) |

|---|---|

| 10 | 20 |

| 50 | 60 |

| 100 | 90 |

At higher concentrations, the compound demonstrated significant mortality rates, indicating its potential as an effective insecticide.

Research Findings

Recent literature reviews have highlighted several key findings regarding the biological activity of this compound:

- Mechanism of Action : The presence of the iodine atom is thought to play a crucial role in its biological activity by facilitating interactions with biological macromolecules.

- Synergistic Effects : When combined with other known antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy.

- Toxicological Studies : Toxicological assessments have indicated that while the compound shows promising biological activity, further studies are required to evaluate its safety profile for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.